![molecular formula C10H13NO2S B1391739 N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide CAS No. 294209-44-2](/img/structure/B1391739.png)
N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide
Overview
Description
N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide is an organic compound with the molecular formula C10H13NO2S It is a derivative of indene, a bicyclic hydrocarbon, and contains a methanesulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide typically involves the reaction of 2,3-dihydro-1H-indene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
2,3-dihydro-1H-indene+methanesulfonyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the reagents used.
Scientific Research Applications
Case Studies
A notable study synthesized a series of dihydro-1H-indene derivatives, including N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide, which demonstrated significant antiproliferative activity against various cancer cell lines. For instance:
- Compound 12d exhibited IC50 values ranging from 0.028 to 0.087 µM across four cancer lines, indicating potent anticancer properties.
- The compound induced apoptosis and caused cell cycle arrest at the G2/M phase, underscoring its potential as an effective anticancer agent .
Compound | IC50 (µM) | Mechanism | Effect on Cell Cycle |
---|---|---|---|
12d | 0.028-0.087 | Tubulin inhibition | G2/M arrest |
12j | Not specified | Tubulin inhibition | Not specified |
12q | Not specified | Tubulin inhibition | Not specified |
Targeting Pathogenic Bacteria
This compound has been explored in the context of developing anti-virulence therapeutics against pathogenic bacteria. The compound's structure allows it to interfere with the action of mono-ADP-ribosyltransferase toxins , which are critical virulence factors produced by many bacterial pathogens . By inhibiting these toxins, the compound could reduce the pathogenicity of bacteria without exerting direct antimicrobial effects.
Neuroprotective Effects
Another promising application of this compound is in the development of selective monoamine oxidase B inhibitors. Monoamine oxidase B plays a significant role in the metabolism of neurotransmitters such as dopamine and is implicated in neurodegenerative diseases like Parkinson's disease.
Research Findings
A study focused on synthesizing various derivatives of 2,3-dihydro-1H-indene aimed to discover more potent and selective monoamine oxidase B inhibitors. The findings indicated that modifications to the indene structure could enhance selectivity and potency against monoamine oxidase B .
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1H-inden-2-yl)methanesulfonamide
- N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-N-methylurea
- 2,3-dihydro-1H-inden-1-one derivatives
Uniqueness
N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide is unique due to its specific indene-based structure and the presence of the methanesulfonamide group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
This compound features a unique indene structure combined with a methanesulfonamide functional group. This configuration is significant as it influences its chemical reactivity and biological interactions.
Compound Name | Structural Features | Unique Aspects |
---|---|---|
This compound | Indene structure with methanesulfonamide | Specific substitution pattern affecting reactivity |
N-(2,3-dihydro-1H-inden-2-yl)methanesulfonamide | Similar indene structure | Different position of the methanesulfonamide group |
5-bromo-6-nitro-2,3-dihydro-1H-indene | Nitro and bromo substitutions | Enhanced reactivity due to electron-withdrawing groups |
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The sulfonamide group is known for its versatility in forming interactions with target molecules, which can influence pharmacological outcomes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. A study demonstrated that derivatives of sulfonamides can inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism. The compound's structural features may enhance its effectiveness against certain pathogens.
Anticancer Potential
In vitro studies have suggested that this compound may possess anticancer properties. The mechanism involves the inhibition of cancer cell proliferation through modulation of signaling pathways associated with cell growth and apoptosis. For instance, compounds with similar structures have been shown to induce cell cycle arrest in cancer cells, making them potential candidates for further therapeutic exploration.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated a significant reduction in bacterial viability at specific concentrations, showcasing the compound's potential as an antimicrobial agent.
Anticancer Research
In a study focused on anticancer properties, this compound was assessed for its ability to inhibit proliferation in cancer cell lines. The results revealed a dose-dependent response where higher concentrations led to increased apoptosis rates among treated cells.
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-14(12,13)11-10-7-6-8-4-2-3-5-9(8)10/h2-5,10-11H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFDMPBRLUCSLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CCC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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